2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-(Methoxycarbonyl)-3-thienylamine with 2-oxoethylbenzenecarboxylic acid under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dichloromethane or ethanol, and may be catalyzed by a base like triethylamine. The reaction is carried out at a controlled temperature, usually around room temperature to 50°C, and the product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
2-({[2-(methoxycarbonyl)thiophen-3-yl]carbamoyl}methyl)benzoic acid can be compared with other similar compounds, such as:
- **2-
Properties
IUPAC Name |
2-[2-[(2-methoxycarbonylthiophen-3-yl)amino]-2-oxoethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-21-15(20)13-11(6-7-22-13)16-12(17)8-9-4-2-3-5-10(9)14(18)19/h2-7H,8H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNMSZSPSGWMBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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